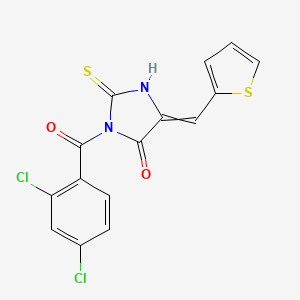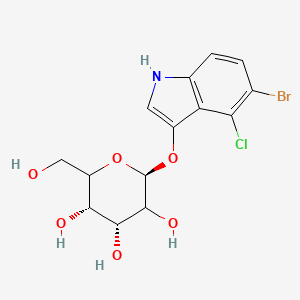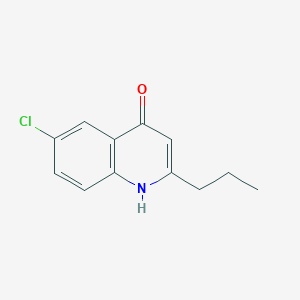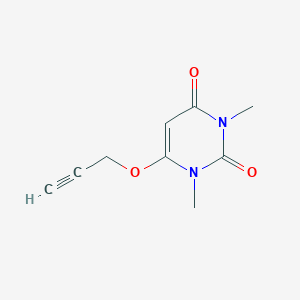
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals. This specific compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with dimethyl and propargyloxy groups.
Preparation Methods
The synthesis of 1,2,3,4-tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring.
Substitution Reactions: Subsequent steps involve the introduction of dimethyl and propargyloxy groups through substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-efficiency and scalability. This may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Substitution: The propargyloxy group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is utilized in the development of agrochemicals and other industrial products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propargyloxy group plays a crucial role in these interactions, potentially forming covalent bonds with target molecules. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,3-dimethyl-6-(propargyloxy)pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares the tetrahydropyrimidine core but lacks the propargyloxy group, resulting in different reactivity and applications.
Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-: Although structurally different, this compound also features tetrahydro and dimethyl substitutions, highlighting the diversity of chemical properties within this class.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1,3-dimethyl-6-prop-2-ynoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O3/c1-4-5-14-8-6-7(12)10(2)9(13)11(8)3/h1,6H,5H2,2-3H3 |
InChI Key |
ZRFSCUPNAZXDEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
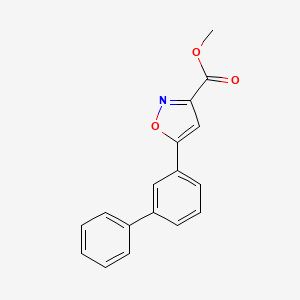
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)

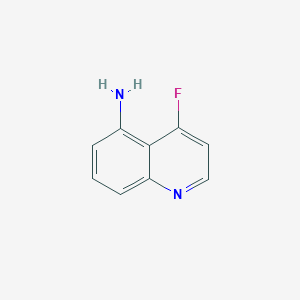
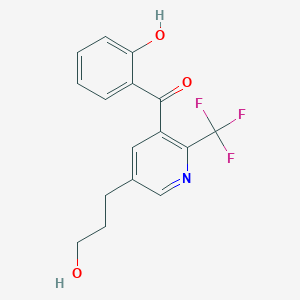

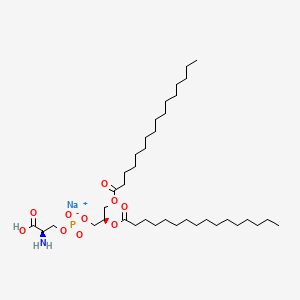
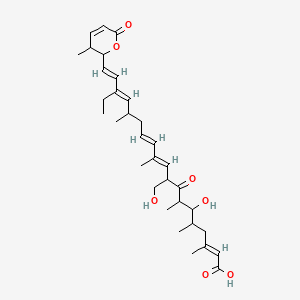
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
